2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride, also known as MFAOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MFAOC is a derivative of furan, which is a heterocyclic organic compound widely used in the synthesis of various chemicals. MFAOC is a versatile compound that can be used in the synthesis of various bioactive molecules, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride has been extensively studied for its potential applications in various fields. It has been used in the synthesis of various bioactive molecules, including antimicrobial agents, antifungal agents, and anticancer agents. 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, analgesics, and antihypertensive agents. In addition, 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride has been used in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides.
Wirkmechanismus
The mechanism of action of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride is not well understood. However, it is believed that 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride acts as a reactive intermediate in the synthesis of various bioactive molecules and pharmaceuticals. 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride is a versatile compound that can undergo various reactions, including nucleophilic substitution, acylation, and condensation reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride are not well studied. However, it is believed that 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can interact with various enzymes and receptors in the body, leading to the synthesis of bioactive molecules and pharmaceuticals. 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride may also have toxic effects on the body, and its toxicity needs to be studied further.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of various bioactive molecules and pharmaceuticals. It is also relatively easy to synthesize and purify. However, 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride has some limitations for lab experiments. It is a reactive compound that requires careful handling, and its toxicity needs to be studied further.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride. First, the mechanism of action of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride needs to be studied further. Second, the biochemical and physiological effects of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride need to be studied in more detail. Third, the toxicity of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride needs to be studied further. Fourth, 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can be used in the synthesis of various bioactive molecules and pharmaceuticals, and its potential applications in these fields need to be explored further. Fifth, the synthesis of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can be optimized to improve its yield and purity. Sixth, new derivatives of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can be synthesized and studied for their potential applications in various fields.
Synthesemethoden
2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can be synthesized by the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride. The reaction takes place at room temperature and produces 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride as a colorless liquid. The purity of 2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride can be improved by recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
100005-41-2 |
---|---|
Produktname |
2-(5-Methylfuran-2-yl)-2-oxoacetyl chloride |
Molekularformel |
C7H5ClO3 |
Molekulargewicht |
172.56 g/mol |
IUPAC-Name |
2-(5-methylfuran-2-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C7H5ClO3/c1-4-2-3-5(11-4)6(9)7(8)10/h2-3H,1H3 |
InChI-Schlüssel |
LJDDDFAVBMCECN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)C(=O)Cl |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)C(=O)Cl |
Synonyme |
2-Furanacetyl chloride, 5-methyl-alpha-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.